molecular formula C27H25NO4 B2939467 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid CAS No. 2375260-66-3

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid

Cat. No. B2939467
CAS RN: 2375260-66-3
M. Wt: 427.5
InChI Key: YQNVVTSDSDHPNK-UHFFFAOYSA-N
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Description

This compound, also known as 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid, has a CAS Number of 2375260-66-3 . It has a molecular weight of 427.5 . The IUPAC name is 3-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H25NO4/c29-26(30)20-7-5-6-19(16-20)18-12-14-28(15-13-18)27(31)32-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,18,25H,12-15,17H2,(H,29,30) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available.

Scientific Research Applications

Synthetic Chemistry Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is extensively used to protect hydroxy-groups during the synthesis of complex molecules, such as peptides. This protection strategy allows for selective deprotection under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Enzymatic Activity and Metabolism

Research on novel antidepressants highlights the metabolic pathways involving transformations of related compounds. For instance, studies on Lu AA21004's metabolism identify specific cytochrome P450 enzymes responsible for oxidizing it to various metabolites, illustrating the compound's relevance in understanding drug metabolism and designing compounds with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).

Herbicidal Activity and Molecular Docking

Aryl-formyl piperidinone derivatives, incorporating elements similar to 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid, have shown significant herbicidal activity. The effectiveness of these compounds against specific plant enzymes underscores their potential in agricultural research and development of new herbicides (Fu et al., 2021).

Fluorescence Probes and Photophysical Properties

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems is another area of application. Compounds structurally related to 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid have been synthesized and shown to be effective in selectively detecting ROS, highlighting their utility in biological and chemical applications (Setsukinai et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)20-7-5-6-19(16-20)18-12-14-28(15-13-18)27(31)32-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,18,25H,12-15,17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVVTSDSDHPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid

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